![molecular formula C24H22ClN3O4 B4104736 1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B4104736.png)
1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine
Overview
Description
1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mechanism of Action
The mechanism of action of 1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to have activity against a variety of targets, including the dopamine transporter, serotonin transporter, and sigma receptors.
Biochemical and Physiological Effects:
1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine and serotonin, which may be related to its potential as a therapeutic agent for certain psychiatric disorders. It has also been shown to have anticonvulsant and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine in lab experiments is its relatively simple synthesis method. It is also a well-characterized compound, with a variety of spectroscopic techniques available for its analysis. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine. One area of interest is in its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. It may also have potential as an anticonvulsant or analgesic agent. Additionally, further research is needed to fully understand its mechanism of action and to identify additional targets for its activity.
Scientific Research Applications
1-[3-(benzyloxy)benzoyl]-4-(2-chloro-6-nitrophenyl)piperazine has been used in a variety of scientific research applications. One of the primary areas of interest is in the field of pharmacology, where it has been studied for its potential as a therapeutic agent for various diseases and conditions. It has also been used as a tool compound for studying the mechanisms of action of other drugs.
properties
IUPAC Name |
[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]-(3-phenylmethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c25-21-10-5-11-22(28(30)31)23(21)26-12-14-27(15-13-26)24(29)19-8-4-9-20(16-19)32-17-18-6-2-1-3-7-18/h1-11,16H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERXFEXKOHSNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=C2Cl)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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